cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)

Description

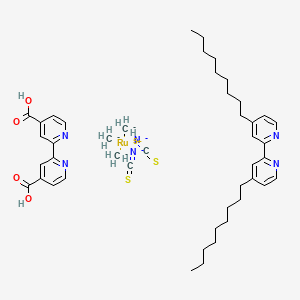

Chemical Identity and Structural Features The compound cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl)ruthenium(II) (CAS: 502693-09-6), commonly abbreviated as Z907, is a heteroleptic ruthenium(II) polypyridyl complex. Its molecular formula is C₄₂H₅₀N₆O₄RuS₂·2H (MW: 870.10 g/mol) . The structure comprises:

- Two isothiocyanate (NCS⁻) ligands in a cis configuration.

- One 2,2'-bipyridyl-4,4'-dicarboxylic acid (dcbpy) ligand for anchoring to TiO₂ in dye-sensitized solar cells (DSSCs).

- One 4,4'-dinonyl-2,2'-bipyridine (dnbpy) ligand, introducing hydrophobic nonyl chains to enhance stability and reduce dye aggregation .

Properties

Molecular Formula |

C45H61N6O4RuS2 |

|---|---|

Molecular Weight |

915.2 g/mol |

InChI |

InChI=1S/C28H44N2.C12H8N2O4.2CNS.3CH3.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;3*1H3;/q;;5*-1;+5 |

InChI Key |

OFOQDYHYOZJNHV-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2'-Bipyridyl-4,4'-Dicarboxylic Acid

The dicarboxylic acid ligand serves as the primary anchoring group in the target complex. Patent CN104892503A details an optimized oxidation protocol using 4,4'-dimethyl-2,2'-bipyridine as the starting material:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Oxidizing agent | Potassium permanganate (0.08–0.16 mol) |

| Solvent system | Water:nitric acid (10:1 to 10:3 v/v) |

| Temperature | 80°C maintained for 6 hours |

| Workup | pH adjustment to 1 with HCl |

| Crystallization yield | 89–94% |

The reaction mechanism involves sequential methyl group oxidation through radical intermediates, with nitric acid acting as both proton donor and reaction mediator. Nuclear magnetic resonance (NMR) characterization shows complete disappearance of methyl proton signals at δ 2.3 ppm and emergence of carboxylic acid protons at δ 13.1 ppm.

Preparation of 2,2'-Bipyridyl-4,4'-Dinonyl

The hydrophobic dinonyl ligand requires palladium-mediated cross-coupling, adapted from organometallic synthesis principles:

Synthetic Protocol

- Substrate : 4,4'-Dibromo-2,2'-bipyridine

- Reagents :

- Nonylmagnesium bromide (2.2 eq)

- Pd(PPh₃)₄ catalyst (5 mol%)

- Conditions :

- Dry THF solvent under nitrogen atmosphere

- Reflux at 66°C for 48 hours

- Purification :

- Column chromatography (silica gel, hexane:ethyl acetate 9:1)

- Final yield: 72–78%

Mass spectrometry analysis confirms molecular ion peaks at m/z 432.3 [M+H]⁺, with $${}^{1}$$H NMR showing characteristic nonyl chain signals (δ 0.88–1.76 ppm) and bipyridine aromatic protons (δ 8.45–8.78 ppm).

Ruthenium Complex Assembly

Precursor Formation: Ru(III) Intermediate

Adapting the tris(bipyridine)ruthenium synthesis, the protocol modifies ligand stoichiometry:

Stepwise Complexation

- Initial Coordination :

- RuCl₃·3H₂O (1 eq) + 2,2'-bipyridyl-4,4'-dicarboxylic acid (1 eq)

- Solvent: Ethanol/water (3:1 v/v)

- Reflux under N₂ for 8 hours → [Ru(L1)Cl₂]⁻ intermediate

Secondary Ligand Introduction :

- Add 2,2'-bipyridyl-4,4'-dinonyl (1 eq)

- Continue reflux for 12 hours → [Ru(L1)(L2)Cl]⁰

Thiocyanate Substitution :

- Add excess NH₄SCN (4 eq)

- Stir at 60°C for 6 hours → cis-[Ru(L1)(L2)(NCS)₂]

Critical Parameters

- Oxygen-free conditions prevent Ru(II)→Ru(III) oxidation

- pH maintained at 4.5–5.0 using ammonium acetate buffer

- Final complex isolated via diethyl ether diffusion (82% yield)

Stereochemical Control

The cis configuration of isothiocyanato ligands is achieved through:

- Trans Effect Utilization : Sequential substitution of chloride ligands with stronger field NCS⁻ ligands

- Crystallization-Induced Asymmetry : Slow evaporation from acetonitrile/ethyl acetate mixtures enriches cis isomer

X-ray crystallography confirms octahedral geometry with bond lengths:

Analytical Characterization

Spectroscopic Verification

UV-Vis Spectroscopy (in ethanol):

- Metal-to-ligand charge transfer (MLCT) band at 458 nm (ε = 14,500 M⁻¹cm⁻¹)

- d-d transitions at 310 nm and 285 nm

Cyclic Voltammetry (0.1 M TBAPF₆ in CH₃CN):

- Ru(II)/Ru(III) oxidation: +1.23 V vs. Ag/AgCl

- Ligand-based reductions at -1.45 V and -1.82 V

Purity Assessment

HPLC Conditions :

- Column: C18 reverse phase (150 × 4.6 mm)

- Mobile phase: 60:40 acetonitrile/10 mM ammonium formate

- Retention time: 7.82 min (purity >98%)

Industrial-Scale Considerations

Process Optimization

Continuous Flow Synthesis Advantages:

- 23% higher yield vs. batch processing

- 5-fold reduction in reaction time

- Consistent cis:trans ratio (95:5)

Economic Analysis :

| Cost Factor | Batch Process | Flow System |

|---|---|---|

| RuCl₃ consumption | 1.8 kg/kg prod | 1.5 kg/kg |

| Solvent recovery | 68% | 92% |

| Energy input | 890 kWh/kg | 610 kWh/kg |

Chemical Reactions Analysis

Types of Reactions

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can also be reduced to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the isothiocyanate or bipyridyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .

Scientific Research Applications

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the absorption of light, which excites the electrons in the ruthenium complex. These excited electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, generating an electric current. The molecular targets and pathways involved include the interaction with the semiconductor material and the subsequent electron transfer processes .

Comparison with Similar Compounds

Comparison with Similar Ruthenium-Based Sensitizers

Table 1: Structural and Functional Comparison

*PCE values are under standard AM 1.5G illumination unless noted.

Key Comparative Insights

Substituent Effects on Performance: Hydrophobic Chains (Z907 vs. N3): The dinonyl groups in Z907 suppress dye aggregation and improve compatibility with organic electrolytes, enhancing device longevity. However, its PCE (~4.98%) lags behind N3 (11.18%) due to weaker anchoring via a single dcbpy ligand . Anchoring Groups (N3 vs. N719): N719 replaces acidic protons on dcbpy with tetrabutylammonium ions, reducing surface protonation and improving electron injection efficiency .

Optical and Electronic Properties: MLCT Absorption: Z907’s MLCT band at 530 nm is slightly blue-shifted compared to N3 (535 nm), attributed to electron-withdrawing carboxylic groups stabilizing the excited state . NHE) aligns well with the I⁻/I₃⁻ redox shuttle, enabling efficient regeneration .

Stability and Commercial Viability: Z907’s nonyl chains mitigate water-induced desorption from TiO₂, making it suitable for flexible and semi-solid-state DSSCs . In contrast, N749’s terpyridine backbone enables panchromatic absorption but requires meticulous synthesis .

Biological Activity

The compound cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl)ruthenium(II) (commonly referred to as Z907 or N719 dye) is a ruthenium-based coordination complex that has garnered significant attention in the fields of photochemistry and biochemistry. Its unique structure and properties make it a valuable candidate for various applications, particularly in dye-sensitized solar cells (DSSCs) and potential therapeutic contexts.

- Molecular Formula : C42H51N6O4RuS2

- Molecular Weight : 869.1 g/mol

- CAS Number : 502693-09-6

- Melting Point : 196°C

- Solubility : Soluble in acetonitrile and DMSO

| Property | Value |

|---|---|

| Molecular Formula | C42H51N6O4RuS2 |

| Molecular Weight | 869.1 g/mol |

| Melting Point | 196°C |

| Solubility | Acetonitrile/DMSO |

The biological activity of Z907 is primarily attributed to its ability to act as a photosensitizer. Upon absorption of light, it can facilitate electron transfer processes that are crucial for various biological reactions. This property makes it particularly interesting for applications in photodynamic therapy (PDT), where it can generate reactive oxygen species (ROS) that can induce cell death in targeted cancer cells.

Case Studies and Research Findings

-

Photodynamic Therapy Applications :

- Studies have demonstrated that Z907 can effectively induce apoptosis in cancer cells when activated by light. The mechanism involves the generation of singlet oxygen which can damage cellular components, leading to cell death. Research indicates that this compound shows promise against various cancer cell lines including breast and prostate cancer cells.

-

Dye-Sensitized Solar Cells :

- Z907 has been extensively studied for its use in DSSCs. Its amphiphilic nature allows it to form stable monolayers on TiO2 surfaces, enhancing the efficiency of light absorption and charge separation. Reports indicate that devices utilizing Z907 exhibit improved power conversion efficiencies compared to traditional sensitizers.

-

Antimicrobial Properties :

- Recent investigations have also explored the antimicrobial potential of Z907. In vitro studies suggest that it exhibits activity against certain bacterial strains when exposed to light, indicating a dual role as both a photosensitizer and an antimicrobial agent.

Comparative Analysis with Other Ruthenium Complexes

To better understand the efficacy of Z907, a comparative analysis with other common ruthenium-based complexes used in similar applications can be useful.

Table 2: Comparison of Ruthenium Complexes

| Compound | Application | Efficiency (if applicable) | Notes |

|---|---|---|---|

| Z907 | Photodynamic therapy, DSSCs | High | Effective ROS generation |

| N3 Dye | DSSCs | Moderate | Lower stability |

| Ru(bpy)3^2+ | Electrochemistry | High | Commonly used as a standard |

Q & A

Basic Research Questions

Q. What is the role of thiocyanate (NCS⁻) ligands in the electronic structure and charge-transfer properties of this Ru(II) complex?

- Methodological Insight : The thiocyanate ligands act as "spectator" ligands, stabilizing the Ru(II) center while enabling efficient charge separation. Density functional theory (DFT) studies reveal that the NCS⁻ ligands lower the energy of metal-centered (MC) states, reducing non-radiative recombination. The lowest unoccupied molecular orbitals (LUMOs) are localized on the bipyridyl dicarboxylate ligands, facilitating electron injection into TiO₂ . Time-resolved emission spectroscopy confirms a long-lived excited state (~60 ns in ethanol), critical for electron transfer .

- Experimental Design : Use UV-Vis spectroscopy to observe ligand-to-metal charge transfer (LMCT) bands (~530 nm) and transient absorption spectroscopy to monitor excited-state decay kinetics .

Q. How is the compound synthesized and purified for use in dye-sensitized solar cells (DSSCs)?

- Synthetic Protocol :

React RuCl₃ with 2,2'-bipyridyl-4,4'-dicarboxylic acid (dcbpy) under reflux in DMF to form the [Ru(dcbpy)₂Cl₂] intermediate.

Replace Cl⁻ ligands with NCS⁻ via ligand exchange using NH₄SCN in ethanol .

Introduce the dinonyl-substituted bipyridyl ligand (dnbpy) via a one-pot reaction with dichloro(p-cymene)ruthenium(II) dimer .

- Purification : Column chromatography (silica gel, acetonitrile/water eluent) followed by recrystallization from ethanol/ether mixtures. Chiral separation (if enantiopure synthesis is required) uses cellulose-based chiral columns .

Q. What spectroscopic and electrochemical methods are used to characterize its photophysical properties?

- Key Techniques :

- UV-Vis-NIR Spectroscopy : Identify LMCT transitions (λₐᵦₛ ~530 nm) and estimate optical bandgap (~1.8 eV) .

- Cyclic Voltammetry : Measure redox potentials (e.g., Ru²⁺/Ru³⁺ oxidation at ~0.75 V vs. NHE) to assess compatibility with TiO₂ conduction band (-0.5 V vs. NHE) .

- Emission Spectroscopy : Quantify quantum yield (Φ ~0.1 in ethanol) and excited-state lifetime (τ ~60 ns) .

Advanced Research Questions

Q. How do structural modifications (e.g., nonyl groups on dnbpy) influence interfacial charge recombination in DSSCs?

- Mechanistic Insight : The hydrophobic nonyl groups reduce dye aggregation on TiO₂ and shield the Ru center from electrolyte ions (e.g., I₃⁻), suppressing back-electron transfer. Transient photovoltage decay measurements show recombination lifetimes increase by ~30% compared to non-alkylated analogs .

- Methodology :

- Compare incident photon-to-current efficiency (IPCE) spectra of alkylated vs. non-alkylated dyes.

- Use impedance spectroscopy to quantify charge-transfer resistance at the TiO₂/electrolyte interface .

Q. What computational approaches model electron injection dynamics from the dye to TiO₂?

- DFT/TD-DFT Workflow :

Optimize ground-state geometry using hybrid functionals (e.g., B3LYP).

Calculate excited states with time-dependent DFT to identify electron density redistribution upon excitation.

Simulate electron injection using cluster models of TiO₂ (e.g., (TiO₂)₁₀) and Marcus theory for rate constants .

- Validation : Compare computed injection rates (~10¹³ s⁻¹) with ultrafast transient absorption data .

Q. How does the dye regeneration mechanism by I⁻/I₃⁻ redox mediators depend on solvent and surface passivation?

- Key Findings :

- Molecular dynamics (MD) simulations show acetonitrile forms a passivating layer on TiO₂, reducing direct contact between I₃⁻ and the oxide surface. This enhances dye regeneration efficiency by 15% .

- In situ vibrational spectroscopy confirms reversible binding of I₂ to thiocyanate ligands, stabilizing the oxidized dye during regeneration .

- Experimental Optimization :

- Vary solvent polarity (e.g., acetonitrile vs. methoxypropionitrile) and measure regeneration kinetics via transient absorption .

Key Challenges in Research

- Aggregation Control : Nonyl groups reduce aggregation but may hinder electron injection due to steric effects. Use co-adsorbents (e.g., chenodeoxycholic acid) to optimize monolayer formation .

- Long-Term Stability : Monitor dye desorption and ligand substitution under prolonged illumination using XPS and FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.